![molecular formula C23H19BrN2O2S B2986511 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-49-5](/img/structure/B2986511.png)
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C23H19BrN2O2S and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Unexpected Transformations in Solution : The compound and its derivatives undergo unexpected isomerization in DMSO solution, forming mixtures with other compounds. This observation suggests potential for studying reaction mechanisms and synthesis pathways (Sedova et al., 2017).
Synthesis Routes : Various synthesis routes for derivatives of the compound have been explored. These include methods such as diazotization, Grewe cyclization, and Newman-Kwart rearrangement. These routes offer insights into organic synthesis techniques and the potential for developing new analgesic compounds (Hori et al., 1985).
Structural Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of this compound have been determined, providing insights into their molecular configurations and potential interactions (Gumus et al., 2019).
Antibacterial and Antifungal Properties
Antibacterial Activity : Some derivatives of this compound have shown antibacterial activity, suggesting potential for developing new antimicrobial agents. This includes activity against various bacterial strains (Xu et al., 2003).
Antifungal Evaluation : Novel derivatives have been synthesized and evaluated for antifungal activity. This exploration contributes to the search for new antifungal compounds (Nimbalkar et al., 2016).
Antioxidant Activity
Antioxidant Properties : Research has demonstrated that certain bromophenol derivatives exhibit potent antioxidant activities. These findings are significant for their potential applications in combating oxidative stress (Li et al., 2011).
Evaluation of Derivatives as Antioxidants : The synthesis and antioxidant properties of various derivatives have been studied, adding to the understanding of structure-activity relationships in antioxidant compounds (Çetinkaya et al., 2012).
Diphenylmethane Derivative Bromophenols : Investigation into the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, has been conducted. This research adds valuable knowledge about the antioxidant potential of these compounds (Balaydın et al., 2010).
Natural Product Synthesis : The synthesis of natural bromophenol products and their derivatives has been achieved. These natural products have shown inhibitory properties against carbonic anhydrase, an enzyme of medical interest (Akbaba et al., 2013).
Propiedades
IUPAC Name |
4-bromo-9-methyl-10-(4-phenoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-23-14-20(19-13-15(24)7-12-21(19)28-23)25-22(29)26(23)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13,20H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWMDZHSSYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

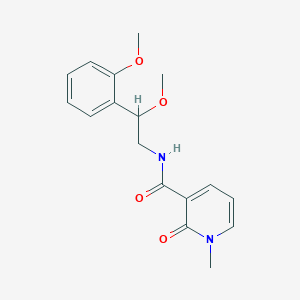

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)


![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)

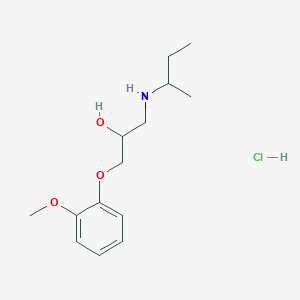
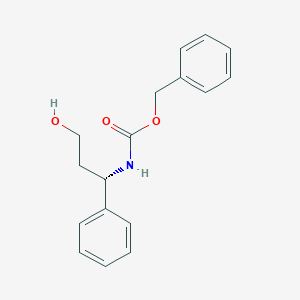
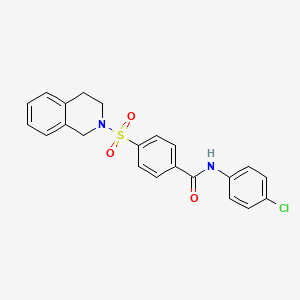
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)
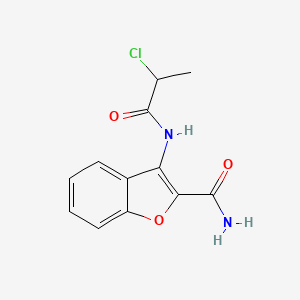
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)